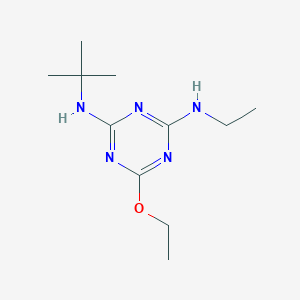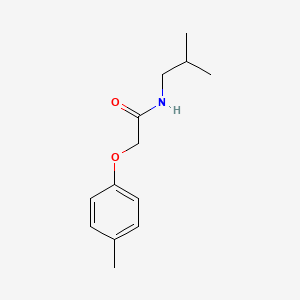
2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide, also known as clofencet, is a chemical compound that belongs to the class of acetanilide derivatives. It is a white crystalline solid that is used in scientific research for its various applications.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide involves the inhibition of voltage-gated sodium channels in the nervous system. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain and seizures.
Biochemical and Physiological Effects:
Clofencet has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Clofencet has also been shown to have anxiolytic effects and can reduce anxiety in animal studies.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to investigate the role of these channels in the nervous system. Additionally, this compound has been shown to have low toxicity in animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals. Additionally, this compound has a short half-life, which can make it difficult to maintain a consistent dose over time.
将来の方向性
There are several future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in scientific research. One area of focus is the investigation of the role of voltage-gated sodium channels in chronic pain conditions. Additionally, there is interest in developing more potent and selective inhibitors of these channels for use in the treatment of epilepsy and other neurological disorders. Finally, there is interest in investigating the potential use of this compound as an anxiolytic and antidepressant in animal studies.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. It is commonly used as a pharmacological tool for investigating the role of voltage-gated sodium channels in the nervous system. Additionally, this compound has been shown to have analgesic, anticonvulsant, and anxiolytic properties. While there are limitations to its use in lab experiments, there are several future directions for the investigation of this compound in the treatment of neurological disorders.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide can be achieved through the reaction of 2-(4-chloro-3,5-dimethylphenoxy)aniline with N-methyl-N-phenylglycinamide in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified through recrystallization.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has various applications in scientific research. It is commonly used as a pharmacological tool for investigating the role of voltage-gated sodium channels in the nervous system. It is also used as an analgesic and anesthetic in animal studies. Additionally, this compound has been shown to have anticonvulsant properties and is used in the treatment of epilepsy.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-9-15(10-13(2)17(12)18)21-11-16(20)19(3)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGKGBNLKCROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)




![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)

![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)


